molecular formula C14H15N3O2 B4986859 acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime

acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime

Cat. No. B4986859
M. Wt: 257.29 g/mol
InChI Key: CGQDLGHJFJFBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime, also known as AMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of oxime derivatives and has been found to possess a range of interesting properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion of interest. This complex is thought to be responsible for the observed fluorescence.
Biochemical and Physiological Effects:
acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. These effects are thought to be related to the interaction of the compound with metal ions and other biomolecules in the cell.

Advantages and Limitations for Lab Experiments

One of the main advantages of using acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime in lab experiments is its high sensitivity and selectivity for certain metal ions. This makes it a valuable tool for researchers studying metal ion homeostasis and related processes. However, one limitation of using acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research involving acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime. One area of interest is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research involves the use of acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime as a potential anticancer agent, due to its ability to induce apoptosis in cancer cells. Additionally, there is potential for the development of new drug delivery systems based on acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime, which could improve the efficacy and safety of certain drugs.

Synthesis Methods

The synthesis of acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime can be achieved through a series of chemical reactions involving the use of various reagents and solvents. One of the most common methods involves the reaction of 4-methyl-6-phenoxy-2-pyrimidinone with hydroxylamine hydrochloride in the presence of a suitable base. The resulting product is then treated with acetone to yield acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime.

Scientific Research Applications

Acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. acetone O-(4-methyl-6-phenoxy-2-pyrimidinyl)oxime has been found to exhibit strong fluorescence in the presence of certain metal ions, such as copper and zinc, making it a valuable tool for researchers in this field.

properties

IUPAC Name

N-(4-methyl-6-phenoxypyrimidin-2-yl)oxypropan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10(2)17-19-14-15-11(3)9-13(16-14)18-12-7-5-4-6-8-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQDLGHJFJFBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)ON=C(C)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methyl-6-phenoxypyrimidin-2-yl)oxy]propan-2-imine

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